N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes a morpholine ring, an indole moiety, and an acetamide group, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The morpholine ring is introduced through nucleophilic substitution reactions, where morpholine reacts with an appropriate electrophile, such as an alkyl halide . The final step involves the formation of the acetamide group through acylation reactions, where the indole derivative reacts with an acyl chloride or anhydride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Known for its analgesic and antipyretic properties.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Exhibits good analgesic activity.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Shows potential therapeutic applications.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide is unique due to its combination of the indole moiety, morpholine ring, and acetamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-(2-phenylindol-1-yl)acetamide |
InChI |
InChI=1S/C22H25N3O2/c26-22(23-10-11-24-12-14-27-15-13-24)17-25-20-9-5-4-8-19(20)16-21(25)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26) |
InChI Key |
YJNKLGGXSOWXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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